Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone
CAS No.:
Cat. No.: VC13672325
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O |
|---|---|
| Molecular Weight | 270.37 g/mol |
| IUPAC Name | cyclobutyl(spiro[1,2-dihydroindole-3,4'-piperidine]-1'-yl)methanone |
| Standard InChI | InChI=1S/C17H22N2O/c20-16(13-4-3-5-13)19-10-8-17(9-11-19)12-18-15-7-2-1-6-14(15)17/h1-2,6-7,13,18H,3-5,8-12H2 |
| Standard InChI Key | NINJPLRJCMOOPX-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34 |
| Canonical SMILES | C1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34 |
Introduction
Structural and Chemical Characteristics
Cyclobutyl(spiro[indoline-3,4'-piperidin]-1'-yl)methanone (PubChem CID: 11288706) is a spirocyclic compound featuring a unique fusion of indoline and piperidine rings, with a cyclobutyl carbonyl group attached to the piperidine nitrogen. Its molecular formula is C₁₇H₂₂N₂O, with a molecular weight of 270.37 g/mol . The spiro junction at the indoline’s C3 and piperidine’s C4 positions creates a rigid three-dimensional architecture, while the cyclobutyl methanone moiety introduces steric and electronic complexity. Key structural attributes include:
| Property | Value/Description |
|---|---|
| SMILES | C1CC(C1)C(=O)N2CCC3(CC2)CNC4=CC=CC=C34 |
| logP (XLogP3-AA) | 2.7 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 32.3 Ų |
| Solubility (ESOL) | 3.03 mg/mL (0.015 mol/L) |
The compound’s spirocyclic core and cyclobutyl group contribute to its moderate lipophilicity (logP = 2.7) and low rotatable bond count (1), suggesting favorable pharmacokinetic properties for central nervous system (CNS) penetration .
Synthesis and Derivative Development
The synthesis of spiro[indoline-3,4'-piperidine] derivatives typically involves cyclization and hydrogenolysis steps. For example:
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Benzyl Protection: A benzyl group is introduced to the piperidine nitrogen to prevent unwanted side reactions.
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Spirocyclization: Sodium hydride-mediated cyclization of oxindole with benzylbis(2-chloroethyl)amine yields 1'-benzylspiro[indoline-3,4'-piperidine]-2-one .
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Deprotection: Catalytic hydrogenation (10% Pd/C, H₂, methanol) removes the benzyl group, yielding the free spiro[indoline-3,4'-piperidine] core .
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Acylation: The piperidine nitrogen is acylated with cyclobutyl carbonyl chloride to form the final product .
Key Reaction Data:
| Step | Conditions | Yield |
|---|---|---|
| Spirocyclization | NaH, THF, 90°C, 12 h | 44.6% |
| Hydrogenolysis | Pd/C, H₂, MeOH, 15 h | 78–90% |
| Acylation | Cyclobutyl carbonyl chloride, DCM | ~80%* |
*Estimated based on analogous acylation reactions .
Pharmacological Activity and Mechanism
Kinase Inhibition
Spiro[indoline-3,4'-piperidine] derivatives exhibit tyrosine kinase inhibitory activity, particularly against c-Met (hepatocyte growth factor receptor), a target implicated in cancer metastasis. In a TR-FRET assay, analogs showed IC₅₀ values as low as 14.7 nM . The cyclobutyl methanone group may enhance binding affinity by occupying hydrophobic pockets in the kinase domain .
Bromodomain Inhibition
Spiro[cyclobutane-1,3'-indolin]-2'-one derivatives (e.g., WO2016203112A1) inhibit BRD4 BD1 with >100-fold selectivity over BD2, highlighting the spiro scaffold’s utility in epigenetic drug discovery . The cyclobutyl group’s conformational restraint may improve target engagement .
Physicochemical and ADME Properties
| Parameter | Value | Implication |
|---|---|---|
| logP | 2.7 | Moderate lipophilicity |
| Solubility (ESOL) | 3.03 mg/mL | Suitable for oral administration |
| GI Absorption | High | Favorable bioavailability |
| BBB Permeation | No | Limited CNS penetration |
| CYP2D6 Inhibition | Yes | Risk of drug-drug interactions |
The compound’s high gastrointestinal absorption and low P-gp substrate liability make it a candidate for oral dosing, though its inability to cross the blood-brain barrier limits CNS applications .
Applications and Future Directions
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Oncology: As a c-Met or BRD4 inhibitor, this compound could target cancers driven by MET amplification (e.g., glioblastoma) or BET-dependent transcription (e.g., AML) .
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Inflammation: Spirocyclic compounds modulate NF-κB and JAK/STAT pathways, suggesting potential in autoimmune diseases .
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Chemical Biology: The rigid spiro scaffold serves as a versatile building block for probing protein-ligand interactions .
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